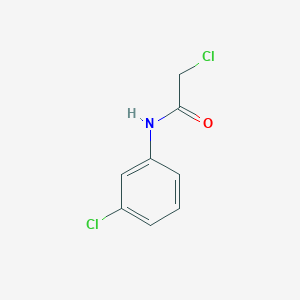
3',4'-Dichloropivalanilide
概要
説明
3',4'-Dichloropivalanilide is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
3’,4’-Dichloropivalanilide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in oxidative metabolism. For instance, it is metabolized to 3,4-dichloroaniline through an oxidative pathway . This interaction suggests that 3’,4’-Dichloropivalanilide can influence enzymatic activities and metabolic processes within cells.
Cellular Effects
The effects of 3’,4’-Dichloropivalanilide on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes and T cells, 3’,4’-Dichloropivalanilide localizes primarily in the cytosol, indicating its ability to cross the plasma membrane and interact with intracellular components . This localization can lead to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 3’,4’-Dichloropivalanilide exerts its effects through specific binding interactions with biomolecules. It undergoes oxidative metabolism to form intermediates such as 3’,4’-dichlorolactanilide, which is further hydrolyzed to 3,4-dichloroaniline . This process involves enzyme inhibition and activation, leading to changes in gene expression and cellular activities. The selective action of 3’,4’-Dichloropivalanilide is attributed to its differential metabolism in various cell types.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,4’-Dichloropivalanilide change over time. Studies have shown that its stability and degradation can influence long-term cellular functions. For instance, the compound’s oxidative metabolism is rapid in certain cell types, leading to transient intermediate formation . This temporal aspect is crucial for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 3’,4’-Dichloropivalanilide vary with different dosages in animal models. Higher doses have been associated with toxic or adverse effects, while lower doses may not elicit significant responses. It is essential to determine the threshold effects and safe dosage ranges to avoid toxicity. Studies have shown that the compound’s impact on cellular functions can be dose-dependent, with higher doses leading to more pronounced effects .
Metabolic Pathways
3’,4’-Dichloropivalanilide is involved in specific metabolic pathways, including oxidative metabolism. It interacts with enzymes such as those responsible for its conversion to 3,4-dichloroaniline . These interactions can affect metabolic flux and metabolite levels within cells, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3’,4’-Dichloropivalanilide within cells and tissues involve specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes and localize in the cytosol . This distribution is crucial for its interaction with intracellular targets and subsequent biochemical effects.
Subcellular Localization
3’,4’-Dichloropivalanilide primarily localizes in the cytosol of cells, such as hepatocytes and T cells . This subcellular localization is significant for its activity and function, as it can interact with various intracellular components. The compound’s ability to cross the plasma membrane and accumulate in the cytosol highlights its potential for modulating intracellular processes.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFDYXPRRHDSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221836 | |
| Record name | 3',4'-Dichloropivalanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7160-22-7 | |
| Record name | N-(3,4-Dichlorophenyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7160-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dichloropivalanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007160227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4'-Dichloropivalanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DICHLORO-2,2-DIMETHYLPROPIONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Q1: Why is the synthesis of (13C6)N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide significant?
A1: The synthesis of (13C6)N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide, which is 3',4'-Dichloropivalanilide with a specific isotopic labeling, is significant for several potential reasons. While the abstract does not specify the intended use, incorporating stable isotopes like Carbon-13 into organic molecules is a common practice in:
- Mechanistic Studies: The presence of the Carbon-13 isotopes allows researchers to track the molecule's fate in chemical reactions or metabolic pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. []
- Analytical Standards: Isotopically labeled compounds serve as valuable internal standards in analytical chemistry for precise quantification of the non-labeled compound in complex matrices. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)






